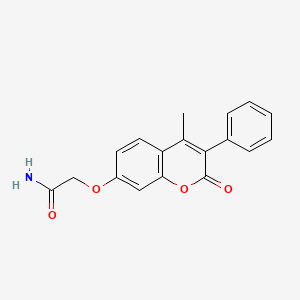

2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide

Descripción

2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide is a coumarin-acetamide hybrid compound characterized by a 4-methyl-2-oxo-3-phenylcoumarin core linked to an acetamide group via an ether bond at the 7-position. This structure combines the bioactive coumarin scaffold with the versatile acetamide moiety, making it a candidate for diverse pharmacological applications. Notably, derivatives of this compound have demonstrated anticancer and antimicrobial activities in preliminary studies . Its synthesis typically involves coupling reactions between coumarin intermediates and chloroacetamide derivatives under mild conditions .

Propiedades

IUPAC Name |

2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-14-8-7-13(22-10-16(19)20)9-15(14)23-18(21)17(11)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQYUTJMUIWUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, highlighting differences in substituents, molecular properties, and biological activities:

Detailed Analysis of Key Analogues

2.2.1. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide This analogue introduces a chlorine atom and phenyl group at the acetamide’s α-carbon, increasing steric bulk and lipophilicity.

For example, compound 5a (C31H26N4O7S2) exhibits IR and NMR profiles consistent with lactone and amide functionalities . However, its higher molecular weight (620.68 g/mol) may reduce bioavailability compared to the parent compound.

No activity data are available, but such modifications are often explored to optimize pharmacokinetics .

Research Tools and Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.